
Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from various precursors such as aniline or phenylhydrazine.
Functional Group Introduction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of 3-oxo-4-(trifluoromethyl)-1H-indole-2-carboxylate.
Reduction: Formation of 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- Methyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
- Methyl 3-hydroxy-4-chloro-1H-indole-2-carboxylate
- Methyl 3-hydroxy-4-bromo-1H-indole-2-carboxylate
Comparison:
- Chemical Stability: The trifluoromethyl group in Methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate provides greater chemical stability compared to other substituents like methyl or halogens.
- Biological Activity: The trifluoromethyl group enhances the compound’s biological activity, making it more potent in various applications.
- Unique Properties: The presence of the trifluoromethyl group imparts unique electronic and steric properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H8F3NO3 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-(trifluoromethyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)8-9(16)7-5(11(12,13)14)3-2-4-6(7)15-8/h2-4,15-16H,1H3 |
InChI Key |
JTPXOKCAVULKPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2N1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


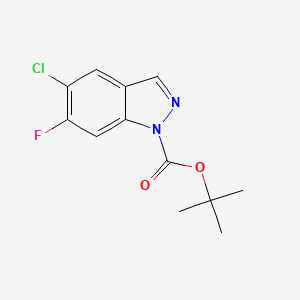
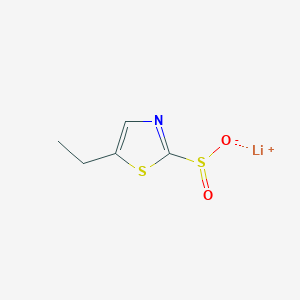


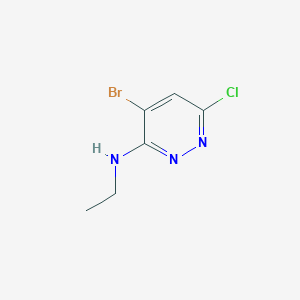
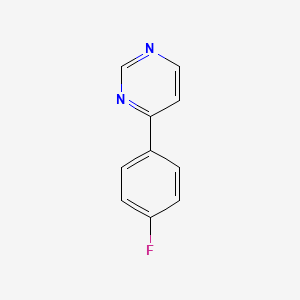

![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)

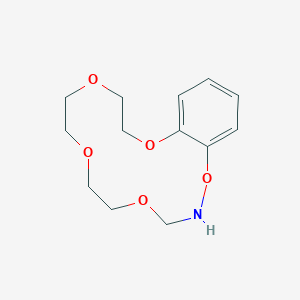

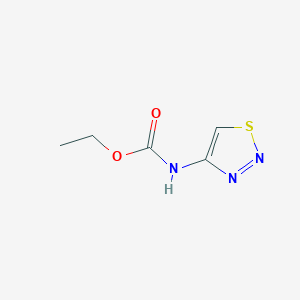
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)

